Crystallographic Conformational Constraint: Dihedral Angle Differentiates 3-(2-Fluorobenzyl)pyrrolidine from Unsubstituted Pyrrolidine Scaffolds
The crystal structure of 3-(2-fluorobenzyl)pyrrolidine reveals a dihedral angle of 52.9° between the pyrrolidine and benzene ring planes [1]. This specific conformational constraint, imposed by the ortho-fluorine substitution, differs markedly from the more flexible conformations accessible to unsubstituted 3-benzylpyrrolidine or para-fluoro analogs. The N–H⋯O hydrogen-bonding network in the crystal lattice further stabilizes this distinct geometry, influencing the compound's molecular recognition properties in biological contexts [1].
| Evidence Dimension | Pyrrolidine-benzene dihedral angle |
|---|---|
| Target Compound Data | 52.9° |
| Comparator Or Baseline | Unsubstituted 3-benzylpyrrolidine (conformationally flexible; no constrained dihedral reported in comparable crystal studies) |
| Quantified Difference | Presence of a defined, constrained dihedral angle due to ortho-fluorine versus conformational flexibility in the unsubstituted analog |
| Conditions | Single-crystal X-ray diffraction at 120 K |
Why This Matters
For structure-based drug design, a pre-organized conformation reduces the entropic penalty upon target binding, potentially enhancing affinity and selectivity relative to flexible analogs.
- [1] CSD Communication. 'Crystal structure of 3-(2-fluorobenzyl)pyrrolidine.' Cambridge Structural Database, Deposition Number 612879, 2006. View Source
